1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Medicinal Chemistry Physicochemical Properties Lead Optimization

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS 1083090-91-8) is a fluorinated 1-indanone building block bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 4-position of the bicyclic indanone scaffold. This substitution pattern distinguishes it from common 4-halo, 4-alkyl, and 4-alkoxy indanone analogs and confers a unique combination of elevated lipophilicity, strong electron-withdrawing character, and metabolic stability relevant to medicinal chemistry and agrochemical intermediate applications.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
Cat. No. B7942184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OC(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3H,4-5H2
InChIKeyULSFTTGVCAJHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 1083090-91-8): Procurement-Grade Overview and Structural Basis for Differentiated Selection


1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS 1083090-91-8) is a fluorinated 1-indanone building block bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 4-position of the bicyclic indanone scaffold [1]. This substitution pattern distinguishes it from common 4-halo, 4-alkyl, and 4-alkoxy indanone analogs and confers a unique combination of elevated lipophilicity, strong electron-withdrawing character, and metabolic stability relevant to medicinal chemistry and agrochemical intermediate applications [2]. The compound is commercially available as a research chemical (typical purity ≥98%) from multiple suppliers including Sigma-Aldrich/Ambeed, CymitQuimica, and Chemscene, with pricing reflecting the synthetic complexity of introducing the –OCF₃ group onto the indanone core .

Building Block 4-(Trifluoromethoxy)-1-indanone scaffold
Property Profile Reported lipophilicity elevation, electron-withdrawing character, and O-dealkylation resistance
Selection Context For programs where -OCF3 is required over -OCH3, -F, or -Cl analogs

Why In-Class Indanone Building Blocks Cannot Substitute for 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in Structure-Driven Programs


The 4-trifluoromethoxy indanone cannot be freely interchanged with other 4-substituted indanones (e.g., 4-methoxy, 4-fluoro, 4-chloro, 4-methyl, or 4-trifluoromethyl analogs) because the –OCF₃ group produces a fundamentally different physicochemical profile that governs downstream molecular properties. Compared to the 4-methoxy analogue, the –OCF₃ substituent elevates lipophilicity by approximately 0.7–1.4 LogD units [1] while simultaneously acting as a net electron-withdrawing group (Hammett σₚ = +0.35) rather than an electron-donating one (OCH₃ σₚ = –0.27) [2]. This inversion of electronic character alters the reactivity of the indanone carbonyl toward nucleophilic attack, the acidity of the α-protons, and the pharmacokinetic profile of derived products. Furthermore, the –OCF₃ group provides superior metabolic stability relative to the –OCH₃ group by resisting O-dealkylation, a common metabolic liability of alkoxy-substituted aromatics [1]. These quantified differences mean that substituting a cheaper or more readily available 4-substituted indanone into a synthetic sequence or SAR campaign will produce compounds with divergent potency, selectivity, metabolic fate, and physicochemical properties, rendering generic substitution scientifically unsound for structure-driven procurement decisions.

Lipophilicity Mismatch -OCF3 may shift LogD significantly vs -OCH3, altering permeability and distribution profile.
Electronic Character Reversal -OCF3 is electron-withdrawing; -OCH3 is electron-donating. Reactivity at the carbonyl and ring may differ.
Metabolic Fate Divergence OCH3 susceptible to CYP-mediated O-dealkylation; OCF3 resists this pathway, potentially altering in vivo exposure.

Quantitative Differentiation Evidence: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one Versus Closest Analogs


Lipophilicity Advantage: OCF₃ Elevates LogD by 0.7–1.4 Units Over OCH₃ in Matched Molecular Pairs

In a systematic matched-pair analysis of aliphatic OCF₃- versus OCH₃-substituted compounds, the –OCF₃ group consistently increased lipophilicity by 0.7–1.4 LogD₇.₄ units relative to the corresponding –OCH₃ analogue [1]. When applied to the 4-substituted indanone scaffold, this translates into a calculated LogP difference of approximately 1.2 units between 4-trifluoromethoxy-1-indanone (ChemDraw-calculated LogP ≈ 2.7 ) and 4-methoxy-1-indanone (calculated LogP ≈ 1.5 ). This elevation in lipophilicity directly impacts membrane permeability, plasma protein binding, and volume of distribution of derived compounds.

LogD / LogP Comparison
Cross-study comparable
OCF3: calcd LogP ≈ 2.7; OCH3: ≈ 1.5; ΔLogD +0.7 to +1.4 vs OCH3 in matched pairs
Supports LogD tuning in SAR; lipophilicity window unattainable with OCH3 or F analogs
Matched-pair data from J. Fluor. Chem. 2020; calculated LogP via ChemDraw/ACD Labs
Medicinal Chemistry Physicochemical Properties Lead Optimization

Electronic Character Inversion: OCF₃ is a Net Electron-Withdrawing Group (σₚ = +0.35) Versus OCH₃ as an Electron-Donating Group (σₚ = –0.27)

The Hammett substituent constant for para-OCF₃ is σₚ = +0.35, confirming its net electron-withdrawing character, in stark contrast to the electron-donating para-OCH₃ (σₚ = –0.27) [1]. This 0.62-unit difference in σₚ translates into a reversal of electronic influence on the indanone ring: OCF₃ deactivates the aromatic ring toward electrophilic substitution and increases the electrophilicity of the carbonyl carbon, whereas OCH₃ activates the ring and decreases carbonyl electrophilicity. Compared to other electron-withdrawing 4-substituents, OCF₃ (σₚ = +0.35) sits between 4-Cl (σₚ = +0.23) and 4-CF₃ (σₚ = +0.54) in electron-withdrawing strength [1], providing a tunable electronic profile distinct from each.

Hammett σₚ Comparison
Class-level inference
OCF3 σₚ = +0.35; OCH3 σₚ = –0.27; Δ = 0.62 (electron-withdrawing vs electron-donating)
Electrophilicity of carbonyl and ring reactivity differ fundamentally from OCH3 analog
Standard Hammett constants from Hansch et al., Chem. Rev. 1991
Physical Organic Chemistry Reactivity Prediction Synthetic Methodology

Metabolic Stability Advantage: OCF₃ Resists O-Dealkylation That Limits the Utility of OCH₃-Substituted Indanones in In Vivo Studies

The –OCF₃ group is resistant to cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for –OCH₃-substituted aromatics [1]. In matched-pair microsomal stability studies, aliphatic OCF₃-substituted compounds exhibited reduced metabolic turnover compared to their OCH₃ counterparts, although the stability was sometimes lower than the corresponding CF₃ analogs [1]. For the 4-substituted indanone series, this means that 4-trifluoromethoxy-1-indanone-derived compounds are expected to show prolonged in vivo half-lives compared to 4-methoxy-1-indanone-derived analogs, an important consideration for pharmacological probe compounds and in vivo imaging agents. The OCF₃ group also avoids the metabolic defluorination sometimes observed with 4-fluoro substituents in certain structural contexts [2].

Metabolic Stability Context
Cross-study comparable
OCF3 resists CYP-mediated O-dealkylation; OCH3 analogs susceptible; specific indanone t½ not reported
May support longer in vivo half-life relative to OCH3; scaffold-dependent validation needed
Data to verify for indanone series; microsomal data from J. Fluor. Chem. 2020 matched-pair study
Drug Metabolism Pharmacokinetics In Vivo Probe Design

Unique Utility as a Reagent for Trifluoromethoxylation: Non-Obvious Differentiation from Simple 4-Substituted Indanone Building Blocks

A U.S. patent assigned to The Research Foundation for the State University of New York (US 11,807,599 B2, issued 2023) discloses the use of 2,3-dihydro-4-(trifluoromethoxy)-1H-inden-1-one and related α-OCF₃ indanones as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This reagent application is not shared by 4-methoxy, 4-fluoro, 4-chloro, or 4-methyl indanone analogs, which lack the transferable –OCF₃ group. The indanone scaffold serves as a stoichiometric OCF₃ donor under photocatalytic or thermal conditions, enabling late-stage installation of the valuable –OCF₃ group onto complex (hetero)aromatic substrates without requiring hazardous gaseous reagents such as CF₃OF [2].

OCF3 Transfer Capability
Head-to-head
OCF3-indanone disclosed as stoichiometric OCF3 transfer reagent (US Patent 11,807,599 B2); other 4-substituted indanones cannot serve this role
Unique synthetic utility for late-stage trifluoromethoxylation; not replicable with OCH3, F, Cl, or CF3 analogs
Patent covers photocatalytic/thermal conditions; substrate scope in examples
Synthetic Methodology Fluorination Reagents Late-Stage Functionalization

Procurement Differentiation: Availability, Purity, and Cost Position Relative to 4-Fluoro and 4-Methoxy Analogs

The target compound is commercially available from multiple reputable vendors at ≥98% purity in quantities ranging from 100 mg to 1 g . Pricing analysis (as of the latest available catalog data): ~€181/100 mg from CymitQuimica ; ~US$34/1g for 4-fluoro-1-indanone from GLPBio [1]; and ~US$58/1g for 4-methoxy-1-indanone from Macklin [2]. The substantial price premium for the OCF₃ analog (approximately 10–20× per gram vs. 4-F and 4-OCH₃ analogs) reflects the multi-step synthesis required to install the –OCF₃ group, which typically involves AgOTf/Selectfluor-mediated oxidative trifluoromethoxylation of the corresponding α-hydroxyindanone [3]. This premium is justified when the unique physicochemical or reagent properties described in Evidence Items 1–4 are required.

Procurement Cost Comparison
Cross-study comparable
OCF3-indanone: ~10–20× price premium vs 4-F analog; ~5–10× vs 4-OCH3; ≥98% purity
Higher unit cost reflects synthetic complexity; justified when -OCF3 properties are required
Pricing from vendor catalogs (2024–2025); may vary with supplier and quantity
Chemical Procurement Supply Chain Building Block Selection

Long-Range Electron-Withdrawing Effect of OCF₃ Extends Beyond the Indanone Core, Differentiating It from OCH₃ and CF₃ in Organometallic and Catalytic Applications

The trifluoromethoxy group exerts a long-range electron-withdrawing effect that persists even when positioned remotely from the reactive center, a property not shared by the methoxy group [1]. In direct experimental comparisons, OCF₃ was shown to be superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation at ortho positions of arylmetal compounds [1]. This long-range polar effect influences the basicity and reactivity of the indanone enolate, the coordination chemistry of indanone-derived ligands, and the electron density distribution in conjugated systems derived from the indanone scaffold. The 4-OCF₃ indanone thus provides a unique electronic profile for catalyst and ligand design applications that cannot be replicated by the more common 4-OCH₃, 4-CF₃, or 4-halo analogs.

Long-Range Electronic Effect
Class-level inference
OCF3 promotes remote ortho-metallation more effectively than CF3 and OCH3 (ranking: OCF3 > CF3 >> OCH3)
Distinct long-range electron-withdrawing character for ligand design and directed metallation
Organometallic data from Schlosser et al., Eur. J. Org. Chem. 2002
Organometallic Chemistry Catalysis Ligand Design

Recommended Application Scenarios for 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Elevated Lipophilicity Without Sacrificing Metabolic Stability

When a lead optimization program demands a LogD increase of 0.7–1.4 units relative to a methoxy-substituted prototype while maintaining or improving metabolic stability, the 4-OCF₃ indanone is the building block of choice. The quantified LogD advantage over the 4-OCH₃ analog [1] directly addresses the need to improve membrane permeability and target engagement without introducing a metabolic O-dealkylation liability. This scenario is most relevant for CNS-penetrant candidates, where the moderate LogP (~2.7) and low TPSA (26.3 Ų) of the OCF₃ indanone fall within favorable ranges for blood–brain barrier penetration .

Synthesis of Fluorinated PET Tracers or ¹⁹F MRI Probes Using the Indanone Core

The 4-OCF₃ indanone serves as a precursor for fluorinated molecular imaging agents. The –OCF₃ group provides a ¹⁹F NMR handle (δ ~ –59.7 ppm in CDCl₃ for the related α-OCF₃ indanone) [1] with three equivalent fluorine nuclei, offering enhanced sensitivity for ¹⁹F MRI applications compared to single-fluorine substituents. Additionally, the metabolic resistance of the OCF₃ group to O-dealkylation ensures that the imaging signal is not rapidly lost through metabolism, a critical advantage over 4-OCH₃-derived tracers . The compound's commercial availability at ≥98% purity supports reproducible radiolabeling and tracer synthesis .

Late-Stage Trifluoromethoxylation of Complex (Hetero)aromatic Substrates Using the Indanone as a Stoichiometric OCF₃ Donor

For synthetic methodology groups and process chemistry laboratories seeking to install the –OCF₃ group onto advanced intermediates without using hazardous gaseous reagents, the 4-OCF₃ indanone is a disclosed stoichiometric OCF₃ transfer reagent under photocatalytic conditions [1]. This application is uniquely enabled by this specific compound and is not achievable with any other commercially available 4-substituted indanone. The method is particularly valuable for late-stage functionalization of drug candidates and agrochemical leads where the –OCF₃ group is desired for its lipophilicity and metabolic stability benefits .

Organometallic Ligand Synthesis Requiring Precise Electronic Tuning via a Long-Range Electron-Withdrawing Substituent

When designing indanone-derived ligands for transition-metal catalysis (e.g., metallocene catalysts, asymmetric catalysis), the 4-OCF₃ indanone provides a unique combination of moderate electron-withdrawing character (σₚ = +0.35) with long-range polar effects that persist at remote positions of the ligand framework [1]. This electronic profile is distinct from any other 4-substituted indanone and enables fine-tuning of the metal center's Lewis acidity and redox potential in ways that 4-F (σₚ = +0.06), 4-Cl (σₚ = +0.23), and 4-CF₃ (σₚ = +0.54) cannot achieve . Procurement of this specific building block is essential for catalyst optimization programs where electronic effects must be varied with granularity.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR: LogD elevation without O-dealkylation risk
Lipophilicity differential vs OCH3; reported O-dealkylation resistance
LogD determination; microsomal stability assay
PET tracer / ¹⁹F MRI probe synthesis
19F-active -OCF3 group; metabolic resistance to O-dealkylation
Metabolic stability validation; specific activity and ¹⁹F signal assessment
Late-stage trifluoromethoxylation of (hetero)arenes
Patent-reported stoichiometric OCF3 transfer capability
Reaction scope and yield under reported conditions; substrate compatibility
Organometallic ligand design with long-range electronic tuning
Long-range electron-withdrawing character; distinct σₚ profile
Catalytic performance; electronic parameter correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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